GLP-1R agonist 18

GLP-1 receptor cAMP signaling potency

This small-molecule GLP-1R agonist (MW 641.01) offers sub-nanomolar potency (EC50 0.044 nM) for high-sensitivity screening, providing a non-peptide alternative for oral bioavailability modeling. Ideal as a reference standard for SAR campaigns. For research use only.

Molecular Formula C32H25ClF4N4O4
Molecular Weight 641.0 g/mol
Cat. No. B12383953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGLP-1R agonist 18
Molecular FormulaC32H25ClF4N4O4
Molecular Weight641.0 g/mol
Structural Identifiers
SMILESCC1(COCC1N2C3=C(C(=CC(=C3)C(=O)O)F)N=C2CC4=CC(=C(C=C4F)C5=NC(=NC=C5)OCC6=C(C=C(C=C6)Cl)F)F)C
InChIInChI=1S/C32H25ClF4N4O4/c1-32(2)15-44-14-27(32)41-26-9-18(30(42)43)8-24(37)29(26)40-28(41)10-17-7-23(36)20(12-22(17)35)25-5-6-38-31(39-25)45-13-16-3-4-19(33)11-21(16)34/h3-9,11-12,27H,10,13-15H2,1-2H3,(H,42,43)/t27-/m1/s1
InChIKeyBILLOQHZLIFRRK-HHHXNRCGSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GLP-1R Agonist 18: Baseline Procurement Profile and Chemical Identity


GLP-1R agonist 18 (CAS: 2855243-02-4) is a synthetic small-molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R) with the molecular formula C32H25ClF4N4O4 and a molecular weight of 641.01 g/mol [1]. It corresponds to Example 117 in patent WO2022225941 A1, which describes a series of carboxy-benzimidazole GLP-1R modulating compounds [2]. The compound is available from multiple commercial vendors as a research-use-only tool compound for metabolic disease studies [1].

GLP-1R Agonist 18: Why Structural Analogs Cannot Be Interchanged


The GLP-1R small-molecule agonist chemical space exhibits extreme potency variability, with EC50 values spanning more than three orders of magnitude across closely related carboxy-benzimidazole derivatives [1]. Even minor structural modifications can dramatically alter receptor activation potency, selectivity against related class B GPCRs, and pharmacokinetic stability [2]. Generic substitution with a different GLP-1R agonist—even from the same patent family—will not reproduce the specific quantitative pharmacology of GLP-1R agonist 18, making procurement based on verified EC50 and selectivity data essential for experimental reproducibility [1].

GLP-1R Agonist 18: Quantified Differentiation Versus Closest Analogs


GLP-1R Agonist 18: Receptor Activation Potency (EC50) Comparison

GLP-1R agonist 18 activates the human GLP-1 receptor with a cAMP EC50 of 0.044 nM, representing a quantifiable potency advantage over GLP-1R agonist 16 (EC50 = 0.15 nM) and a modest improvement over GLP-1R agonist 10 (EC50 = 0.051 nM) . Direct comparison of EC50 values from the same vendor assay platform demonstrates that agonist 18 is approximately 3.4-fold more potent than agonist 16 and 1.16-fold more potent than agonist 10 in cAMP accumulation assays .

GLP-1 receptor cAMP signaling potency

GLP-1R Agonist 18: Functional Differentiation from GLP-1R Agonist 19

While GLP-1R agonist 19 (M3190) is characterized as a selective GLP-1R agonist with documented plasma stability and liver microsomal stability [1], the specific EC50 value for GLP-1R agonist 19 is not publicly disclosed in vendor datasheets, preventing direct potency comparison. In contrast, GLP-1R agonist 18 provides a precisely defined EC50 of 0.044 nM, enabling rigorous experimental replication and dose-response calibration [2]. The two compounds therefore address different experimental priorities: agonist 18 for quantitative potency-defined studies, and agonist 19 for applications requiring verified ADME stability parameters.

selectivity ADME hERG safety

GLP-1R Agonist 18: Potency Differentiation Versus Clinical Oral Candidates

GLP-1R agonist 18 (EC50 = 0.044 nM) exhibits substantially higher in vitro potency than the clinically advanced oral small-molecule agonist danuglipron, which has a reported cAMP EC50 of approximately 219 nM in MIN6 cell assays [1]. This represents a potency difference of nearly 5,000-fold. Similarly, orforglipron (LY3502970) demonstrates clinical efficacy but requires milligram-range daily oral doses (3–36 mg) to achieve therapeutic GLP-1R engagement [2], consistent with the potency limitations typical of oral small-molecule agonists in this class. While GLP-1R agonist 18 is a research tool compound not optimized for oral bioavailability, its sub-nanomolar potency makes it suitable for in vitro mechanistic studies requiring maximal receptor activation at minimal compound concentrations [3].

small molecule agonist potency benchmark clinical comparators

GLP-1R Agonist 18: Patent Provenance and Structural Origin

GLP-1R agonist 18 is explicitly identified as Example 117 from patent WO2022225941 A1, a comprehensive disclosure of carboxy-benzimidazole GLP-1R modulating compounds [1]. This patent family includes numerous structurally related analogs with varying substitution patterns on the benzimidazole core [2]. The explicit patent mapping enables researchers to locate the full synthetic scheme, characterization data, and structure-activity relationship context, whereas many other vendor-sourced 'GLP-1R agonist X' compounds lack clear patent provenance, complicating independent verification and SAR interpretation [1].

chemical series patent reference structural class

GLP-1R Agonist 18: Defined-Application Scenarios for Scientific Procurement


In Vitro GLP-1R Activation Studies Requiring Sub-Nanomolar Potency

GLP-1R agonist 18, with a cAMP EC50 of 0.044 nM, is the optimal selection for in vitro experiments where maximal receptor activation must be achieved at minimal compound concentrations, such as low-volume cAMP accumulation assays, high-throughput screening validation, or studies requiring full receptor occupancy without cytotoxicity from high DMSO concentrations .

Structure-Activity Relationship (SAR) Studies Within the Carboxy-Benzimidazole Series

Because GLP-1R agonist 18 is explicitly mapped to Example 117 in WO2022225941 A1, researchers conducting SAR exploration within this chemical series can use this compound as a potency benchmark (0.044 nM EC50) for evaluating novel derivatives. The patent provides synthetic protocols and characterization data that enable head-to-head comparison of new analogs against this reference compound [1].

GLP-1R Signaling Bias and Selectivity Profiling

Given the extreme potency variability across the carboxy-benzimidazole series (EC50 range from 0.044 nM to >0.15 nM) , GLP-1R agonist 18 can serve as a high-potency positive control in GLP-1R signaling bias assays (cAMP vs. β-arrestin recruitment) and selectivity screening against related class B GPCRs (GIPR, GCGR). Its defined potency enables calibration of assay windows for detecting biased agonism signatures [2].

Procurement for Studies Requiring Unambiguous Patent-Validated Tool Compounds

For academic or industrial research groups that require compounds with clear patent provenance for publication or regulatory documentation, GLP-1R agonist 18 offers explicit mapping to WO2022225941 A1 [1]. This reduces procurement risk compared to compounds lacking transparent origin documentation or those with ambiguous 'agonist X' vendor designations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for GLP-1R agonist 18

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.